molecular formula C23H23N3O4 B2681776 Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate CAS No. 1421507-65-4

Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate

Cat. No. B2681776
CAS RN: 1421507-65-4
M. Wt: 405.454
InChI Key: JGVULAAPYXZVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
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Scientific Research Applications

Crystal Engineering and Phase Transition

Pressure as a Tool in Crystal Engineering : The study by Johnstone et al. (2010) highlights the use of pressure to induce phase transitions in structures with high-Z′, exemplified by methyl 2-(carbazol-9-yl)benzoate. This research demonstrates the potential of high pressure to modify the crystalline structures of complex molecules, potentially including compounds similar to methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate, by stabilizing unfavourable conformations through efficient packing (Johnstone et al., 2010).

Electrochemical Behavior

Electrochemical Behavior in Aprotic Media : A study by Trazza et al. (1982) on the electrochemical behavior of 3-cyano- and 3-carbamoyl- 1-methyl-1,4-dihydropyridines in aprotic media provides insights into the redox properties of similar nitrogen-containing heterocycles. This research could inform the electrochemical applications of related compounds, including the synthesis and characterization of new materials (Trazza et al., 1982).

Synthesis and Chemical Properties

Synthesis of Novel Compounds : Research on the synthesis of various derivatives, such as the work by Sridhara et al. (2011) on strobilurin derivatives, including methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, demonstrates the versatility of this compound in forming bioactive molecules with potential antimicrobial activities (Sridhara et al., 2011).

Potential Biomedical Applications

Antimicrobial and Cytotoxicity Studies : The antimicrobial and cytotoxicity studies of novel modified strobilurin derivatives by Sridhara et al. (2011) suggest the biomedical relevance of methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate analogs. These compounds show promise in addressing microbial infections and assessing cytotoxic effects in various models (Sridhara et al., 2011).

properties

IUPAC Name

methyl 4-[(3-cyclopentyl-4-oxophthalazin-1-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-30-23(29)16-12-10-15(11-13-16)21(27)24-14-20-18-8-4-5-9-19(18)22(28)26(25-20)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVULAAPYXZVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate

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